3-Hydrazino-5,6-diphenyl-1,2,4-triazine
Overview
Description
3-Hydrazino-5,6-diphenyl-1,2,4-triazine is a chemical compound with the molecular formula C15H13N5 . It has a molecular weight of 263.30 g/mol . The IUPAC name for this compound is (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine .
Synthesis Analysis
The synthesis and chemical behavior of 3-functionalized 5,6-diphenyl-1,2,4-triazines towards some electrophilic and nucleophilic reagents are reviewed . For instance, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile has been reported .
Molecular Structure Analysis
The structure of this compound contains total 35 bond(s); 22 non-H bond(s), 18 multiple bond(s), 3 rotatable bond(s), 18 aromatic bond(s), 3 six-membered ring(s), and 1 N hydrazine(s) .
Chemical Reactions Analysis
The behavior of this compound as an electron donor towards different electron acceptors activated carbonitriles has been investigated .
Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 76.7 Ų and a heavy atom count of 20 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Synthesis of Triazolotriazines and Triazolo[5,1-c][1,2,4]triazines : 3-Hydrazino-5,6-diphenyl-1,2,4-triazine can be used to synthesize triazolotriazines and isomeric triazolo[5,1-c][1,2,4]triazines, which have potential applications in heterocyclic chemistry (Gray & Stevens, 1976).
Formation of Bis Triazinyl Hydrazones with Sugars : This compound reacts with various sugars like D(−)fructose, D(+)glucose, D(−)ribose, and D(−)arabinose to form bis triazinyl hydrazones, which could be of interest in carbohydrate chemistry (Eid, 1991).
Antimicrobial Activity : Certain derivatives synthesized from this compound have shown weak to moderate antimicrobial activities against bacteria like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus (Shaban, Taha, & Hamouda, 1998).
Potential Anticancer Agents : The acylation of this compound has led to the synthesis of heterocyclic carbohydrazides showing activity against leukemia cell lines, indicating potential as anticancer agents (Mansour, Eid, & Khalil, 2003).
Chemical Reactivity Studies : Research has also focused on the chemical reactivity of this compound with π-acceptors and the synthesis of novel heterocyclic systems, contributing to the understanding of its reactivity and potential applications in synthetic chemistry (Abdel-Rahman & Abdel-Monem, 2007).
Corrosion Inhibition Studies : Derivatives of this compound have been studied for their corrosion inhibition performance on mild steel, indicating their potential applications in industrial corrosion prevention (Singh et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s structurally similar to 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, which has been reported to react with cu (ii) perchlorate in ethanol to yield a complex . This suggests that 3-Hydrazinyl-5,6-Diphenyl-1,2,4-Triazine might also interact with metal ions in its mode of action.
Biochemical Pathways
It’s worth noting that similar compounds have been used as chromogenic-extraction reagents during spectrophotometric determination of iron in acids and acidic solutions . This suggests that the compound might interact with biochemical pathways involving metal ions.
Future Directions
Biochemical Analysis
Biochemical Properties
The compound’s reactivity as an electron donor towards different electron acceptors has been investigated , suggesting it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is plausible that this compound could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to react with different electron acceptors , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its chemical reactivity , it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
Properties
IUPAC Name |
(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWZPMAODJSGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345046 | |
Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21383-24-4 | |
Record name | 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21383-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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